

FR139317: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

FR139317 is a potent and highly selective non-peptide antagonist of the endothelin A (ETA) receptor. Its high affinity and selectivity for the ETA receptor over the ETB receptor make it a valuable tool for investigating the physiological and pathophysiological roles of the endothelin system. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of **FR139317**, intended to serve as a technical guide for researchers in pharmacology and drug development.

Chemical Structure and Properties

FR139317 is a synthetic molecule with a complex peptide-like structure. Its systematic IUPAC name is (2R)-2-[[(2R)-2-[((2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-methylindol-3-yl)propanoyl]amino]-3-pyridin-2-ylpropanoic acid.[1]

Table 1: Chemical Identifiers and Properties of **FR139317**



Property	Value	Reference(s)	
IUPAC Name	(2R)-2-[[(2R)-2-[[(2S)-2- (azepane-1-carbonylamino)-4- methylpentanoyl]amino]-3-(1- methylindol-3- yl)propanoyl]amino]-3-pyridin- 2-ylpropanoic acid	[1]	
Molecular Formula	C33H44N6O5	[2][3]	
Molecular Weight	604.75 g/mol	[2][3]	
CAS Number	142375-60-8	[2]	
SMILES	CC(C)CINVALID-LINK c2ccccc12)C(NINVALID- LINK C(O)=O)=O)=O">C@@HNC(N 1CCCCCC1)=O		
InChl Key	LIOKMIQQPDDTNO- UPRLRBBYSA-N	[3]	

Table 2: Physical and Chemical Properties of FR139317

Property	Value	Reference(s)
Appearance	Solid powder	[4]
Purity	≥98%	[4]
Solubility	Soluble to 100 mM in 1eq. HCl and to 100 mM in DMSO.	[5]
Storage	Desiccate at +4°C	[6]

Biological Activity and Pharmacological Properties



FR139317 is a highly potent and selective antagonist of the endothelin A (ETA) receptor.[2] Endothelins are a family of potent vasoconstrictor peptides that mediate their effects through two main receptor subtypes, ETA and ETB.[7] The ETA receptor is primarily located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation.[7]

Table 3: Pharmacological Data for FR139317

Parameter	Value	Species/System	Reference(s)
K _i (ETA)	1 nM	Transfected Chinese hamster ovary (CHO) cells	[8]
K _i (ETB)	7.3 μΜ	Transfected Chinese hamster ovary (CHO) cells	[8]
IC50 (ETA)	0.53 nM	Porcine aortic microsomes ([125]ET-1 binding)	[7]
IC50 (ETB)	4.7 μΜ	Porcine kidney ([¹²⁵ l]ET-1 binding)	[7]
IC ₅₀ (ET-1 induced [³ H]thymidine incorporation)	4.1 nM	Cultured rat aortic smooth muscle cells	[7]
pA ₂	7.2	Isolated rabbit aorta (ET-1-induced contraction)	[7]
pA ₂	8.2	ETA-expressing CHO cells (phosphatidylinositol hydrolysis)	[9]
pA ₂	7.7	ETA-expressing CHO cells (arachidonic acid release)	[9]



The high selectivity of **FR139317** for the ETA receptor (over 7000-fold) makes it an excellent pharmacological tool to dissect the specific functions of this receptor subtype.[8]

Mechanism of Action and Signaling Pathway

FR139317 acts as a competitive antagonist at the ETA receptor, meaning it binds to the receptor at the same site as the endogenous ligand, endothelin-1 (ET-1), but does not activate it, thereby blocking the downstream signaling cascade.

The activation of the ETA receptor by ET-1 initiates a complex signaling pathway, primarily through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to vasoconstriction, cell proliferation, and other physiological responses. **FR139317** blocks these downstream effects by preventing the initial binding of ET-1 to the ETA receptor.[9]



Click to download full resolution via product page

Caption: Endothelin A Receptor Signaling and Inhibition by FR139317.

Experimental ProtocolsRadioligand Binding Assay (General Protocol)

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound like **FR139317** for the ETA receptor.

Materials:

Membrane preparations from cells or tissues expressing the ETA receptor.



- Radiolabeled endothelin-1 (e.g., [1251]ET-1).
- FR139317 or other unlabeled competitor compounds.
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
- Wash buffer (ice-cold).
- 96-well plates.
- Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
- Scintillation fluid.
- Scintillation counter.

Procedure:

- Prepare serial dilutions of the unlabeled competitor (FR139317) in assay buffer.
- In a 96-well plate, add the following to each well:
 - Membrane preparation (e.g., 50-120 μg protein for tissue).
 - Unlabeled competitor at various concentrations.
 - A fixed concentration of radiolabeled ET-1 (typically at or below its Kd).
 - For total binding wells, add assay buffer instead of the competitor.
 - For non-specific binding wells, add a high concentration of an unlabeled ligand.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
- Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

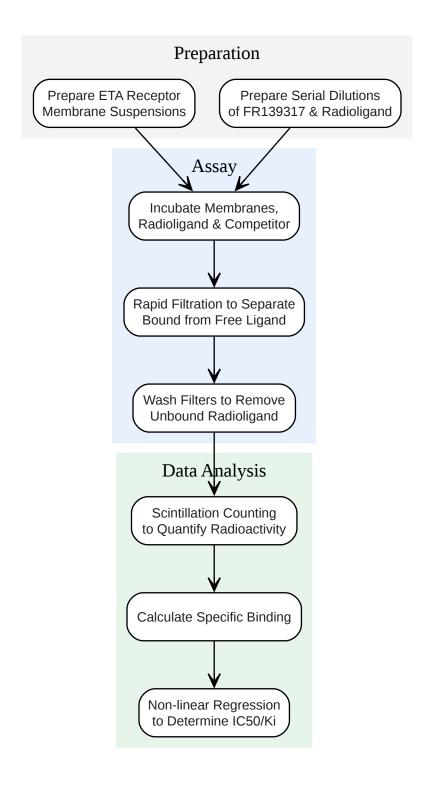






- Dry the filters and place them in scintillation vials with scintillation fluid.
- Quantify the radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Analyze the data using non-linear regression to determine the IC₅₀ of the competitor, from which the K_i can be calculated using the Cheng-Prusoff equation.





Click to download full resolution via product page

Caption: General workflow for a radioligand binding assay.

In Vivo Administration in Rodent Models



FR139317 has been used in various in vivo studies in rats to investigate the effects of ETA receptor blockade.

Example Protocol Outline (Intravenous Administration in Rats):

- Animals: Adult male Sprague-Dawley or Wistar rats.
- Housing: Standard laboratory conditions with ad libitum access to food and water.
- Anesthesia: As required for surgical procedures (e.g., catheter implantation).
- Drug Preparation: Dissolve FR139317 in a suitable vehicle. For intravenous administration, a
 sterile saline solution, potentially with a solubilizing agent, can be used. The final
 concentration should be adjusted to deliver the desired dose in a small volume.
- Administration:
 - For acute studies, a single bolus injection via a tail vein or a previously implanted catheter.
 Doses have ranged from 0.05 to 1 mg/kg.[10]
 - o For continuous effects, an intravenous infusion can be administered.
 - For central nervous system studies, intracerebroventricular (i.c.v.) injection has been used,
 with doses around 14-28 nmol.[1]
 - For longer-term studies, subcutaneous (s.c.) injections have been administered, for example, 32 mg/kg twice daily.[11]
- Monitoring: Monitor relevant physiological parameters such as blood pressure, heart rate, or specific experimental endpoints.
- Data Analysis: Analyze the collected data using appropriate statistical methods to determine the effect of FR139317 compared to a vehicle control group.

Applications in Research

FR139317 is a valuable research tool for:



- Investigating the role of the ETA receptor in cardiovascular diseases: Studies have used **FR139317** to explore the involvement of ETA receptors in hypertension, myocardial ischemia, and neointimal thickening.[4][11]
- Neuroscience research: Its use in i.c.v. administration models has helped to elucidate the central effects of endothelin and the role of ETA receptors in the brain.[1]
- Studying renal physiology: Research has employed FR139317 to understand the function of ETA receptors in regulating renal hemodynamics and ion transport.[12]
- Drug discovery and development: As a highly selective antagonist, it serves as a reference compound for the development of new ETA receptor blockers.

Conclusion

FR139317 is a well-characterized, potent, and selective ETA receptor antagonist that has proven to be an indispensable tool in pharmacology and related fields. Its specific pharmacological profile allows for the precise investigation of ETA receptor-mediated pathways in both health and disease. This guide provides core information to aid researchers in the effective use of **FR139317** in their experimental designs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. FR139317, a specific ETA-receptor antagonist, inhibits cerebral activation by intraventricular endothelin-1 in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide and non-peptide antagonists targeting endothelin receptors in physiology and pathology PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of the endothelin ETA receptor antagonist, FR 139317, on infarct size in a rabbit model of acute myocardial ischaemia and reperfusion PMC [pmc.ncbi.nlm.nih.gov]







- 5. Peptide Purification [dupont.com]
- 6. bio-techne.com [bio-techne.com]
- 7. Pharmacological profile of FR139317, a novel, potent endothelin ETA receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubility vs Dissolution in Physiological Bicarbonate Buffer PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subtype selectivity of a novel endothelin antagonist, FR139317, for the two endothelin receptors in transfected Chinese hamster ovary cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of endothelin (ET-1) induced pressor responses by the endothelin (ETA) receptor antagonist FR139317 in the pithed rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The selective endothelin ETA receptor antagonist FR139317 inhibits neointimal thickening in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of ion transport by endothelins in rat colonic mucosa: effects of an ETA antagonist (FR139317) and an ETB agonist (IRL1620) PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [FR139317: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674005#fr139317-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com